Didit

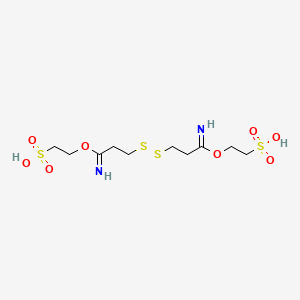

Description

Properties

CAS No. |

78303-20-5 |

|---|---|

Molecular Formula |

C10H20N2O8S4 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[3-[[3-imino-3-(2-sulfoethoxy)propyl]disulfanyl]propanimidoyloxy]ethanesulfonic acid |

InChI |

InChI=1S/C10H20N2O8S4/c11-9(19-3-7-23(13,14)15)1-5-21-22-6-2-10(12)20-4-8-24(16,17)18/h11-12H,1-8H2,(H,13,14,15)(H,16,17,18) |

InChI Key |

ABBUUCUWKMITDW-UHFFFAOYSA-N |

SMILES |

C(CSSCCC(=N)OCCS(=O)(=O)O)C(=N)OCCS(=O)(=O)O |

Canonical SMILES |

C(CSSCCC(=N)OCCS(=O)(=O)O)C(=N)OCCS(=O)(=O)O |

Synonyms |

DIDIT diisethionyl-3,3'-dithiobispropionimidate |

Origin of Product |

United States |

Foundational & Exploratory

The Function of the DDIT3 Gene: An In-depth Technical Guide

An analytical whitepaper for researchers, scientists, and drug development professionals.

Abstract

DNA Damage Inducible Transcript 3 (DDIT3), also widely known as C/EBP Homologous Protein (CHOP) or Growth Arrest and DNA Damage-inducible protein 153 (GADD153), is a pivotal transcription factor in cellular stress responses.[1][2] Primarily induced by endoplasmic reticulum (ER) stress, DDIT3 plays a multifaceted role in determining cell fate, orchestrating processes such as apoptosis, cell cycle arrest, and differentiation.[3] Its dysregulation is implicated in a range of pathologies, including cancer, metabolic diseases, and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the core functions of the DDIT3 gene, its intricate signaling pathways, and the experimental methodologies employed to elucidate its biological roles.

Core Functions of DDIT3

DDIT3 is a member of the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors, characterized by a basic leucine zipper (bZIP) domain.[5][6] Unlike other C/EBP members, DDIT3 cannot form stable homodimers and primarily functions by forming heterodimers with other bZIP transcription factors, such as C/EBPα, C/EBPβ, and ATF4.[2][5] This heterodimerization is central to its dual functionality as both a transcriptional activator and a dominant-negative inhibitor.[2][7]

-

Transcriptional Regulation: As a transcriptional activator, DDIT3 binds to specific DNA sequences in the promoter regions of its target genes to upregulate their expression.[1] Conversely, by forming heterodimers with other C/EBP family members, DDIT3 can prevent their binding to canonical C/EBP binding sites, thereby acting as a dominant-negative inhibitor of transcription for another set of genes.[4][7]

-

Apoptosis: Under prolonged or severe ER stress, DDIT3 is a key mediator of apoptosis.[4] It promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8] DDIT3 upregulates the expression of pro-apoptotic Bcl-2 family members like BIM and PUMA, while downregulating the anti-apoptotic protein Bcl-2.[2][7] It also enhances the expression of death receptors like DR5 (TNFRSF10B).[8]

-

Cell Cycle Arrest: DDIT3 can induce cell cycle arrest, primarily at the G1 phase.[2][3] This function is linked to its ability to regulate the expression of cell cycle control proteins.[2]

-

Cellular Differentiation: DDIT3 has a significant role in the differentiation of several cell types, most notably in adipogenesis, where it is known to arrest the maturation of adipoblasts.[5][6] It is also implicated in erythropoiesis and osteoblastogenesis.[5]

Signaling Pathways Involving DDIT3

The expression and activity of DDIT3 are tightly regulated by a network of signaling pathways, with the ER stress response being the most prominent.

Upstream Regulation: The Unfolded Protein Response (UPR)

The primary inducer of DDIT3 expression is the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), which involves three main sensor proteins: PERK, IRE1α, and ATF6. The PERK-eIF2α-ATF4 branch is the principal pathway leading to DDIT3 induction.[1]

Downstream Effector Pathways

Once expressed, DDIT3 translocates to the nucleus and modulates the transcription of a wide array of target genes, leading to various cellular outcomes.

Quantitative Data on DDIT3 Function

The functional impact of DDIT3 has been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: Regulation of Target Gene Expression by DDIT3

| Target Gene | Regulation by DDIT3 | Fold Change (approx.) | Cellular Process | Reference |

| Upregulated | ||||

| TRIB3 | Positive | Varies by cell type | Apoptosis, Insulin Signaling | [7] |

| TNFRSF10B (DR5) | Positive | Varies by cell type | Apoptosis | [8] |

| BBC3 (PUMA) | Positive | Varies by cell type | Apoptosis | [7] |

| BCL2L11 (BIM) | Positive | Varies by cell type | Apoptosis | [7] |

| PPP1R15A (GADD34) | Positive | Varies by cell type | Protein Synthesis Recovery | [7] |

| Downregulated | ||||

| BCL2 | Negative | Varies by cell type | Apoptosis | [7] |

| MYOD1 | Negative | Varies by cell type | Myogenesis | [7] |

Table 2: Quantitative Effects of DDIT3 on Cellular Phenotypes

| Cellular Phenotype | Experimental Condition | Quantitative Effect | Reference |

| Apoptosis | DDIT3 overexpression in glioblastoma cells | Increase in apoptotic population from ~12% to ~37-48% | [7] |

| DDIT3 knockdown in glioblastoma cells | Restoration of cell viability | [7] | |

| Cell Cycle | DDIT3 overexpression in glioblastoma cells | G2/M phase arrest (increase from ~20% to ~26-49%) | [7] |

| Differentiation | DDIT3 overexpression in healthy hematopoietic stem cells | Decrease in erythroid and monocytic colony forming units | [6] |

| DDIT3 knockdown in MDS patient CD34+ cells | Restoration of erythropoiesis | [6] |

Experimental Protocols for Studying DDIT3

Elucidating the function of DDIT3 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Analysis of DDIT3 and Target Gene Expression

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the mRNA levels of DDIT3 and its target genes.

-

RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for DDIT3 and target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

This method is used to detect and quantify DDIT3 and downstream protein levels.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DDIT3 or a target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin, GAPDH) for normalization.

Investigating DDIT3 Transcriptional Activity

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if DDIT3 directly binds to the promoter regions of its putative target genes.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for DDIT3 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of interest.

Dual-Luciferase Reporter Assay

This assay measures the effect of DDIT3 on the transcriptional activity of a specific promoter.

-

Vector Construction: Clone the promoter region of a putative DDIT3 target gene upstream of a firefly luciferase reporter gene in a plasmid vector.

-

Cell Transfection: Co-transfect cells with the firefly luciferase reporter plasmid, a DDIT3 expression plasmid (or siRNA against DDIT3), and a Renilla luciferase control plasmid.

-

Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Functional Cellular Assays

siRNA-mediated Knockdown

This technique is used to reduce the expression of DDIT3 to study its loss-of-function effects.

-

siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting DDIT3 and a non-targeting control siRNA.

-

Transfection: Transfect cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 10-20 nM.

-

Validation of Knockdown: After 24-72 hours, assess the knockdown efficiency by measuring DDIT3 mRNA and protein levels using qPCR and Western blotting, respectively.

-

Functional Analysis: Perform downstream assays to evaluate the phenotypic effects of DDIT3 knockdown (e.g., cell viability, apoptosis, cell cycle analysis).

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Fix and permeabilize cells grown on coverslips or tissue sections.

-

Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).

-

Detection: For BrdUTP, detect the incorporated nucleotide using a fluorescently labeled anti-BrdU antibody. For directly labeled dUTPs, visualize the fluorescence.

-

Microscopy and Quantification: Analyze the samples using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

DDIT3 is a critical transcription factor that integrates various stress signals, particularly from the endoplasmic reticulum, to control cell fate decisions. Its dual role as a transcriptional activator and repressor allows for a complex and context-dependent regulation of downstream cellular processes, including apoptosis, cell cycle progression, and differentiation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate functions of DDIT3 and its potential as a therapeutic target in a multitude of diseases. A thorough understanding of DDIT3's molecular mechanisms is essential for the development of novel therapeutic strategies aimed at modulating cellular stress responses in cancer and other pathological conditions.

References

- 1. Identification of genomic binding sites and direct target genes for the transcription factor DDIT3/CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene - DDIT3 [maayanlab.cloud]

- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The transcription factor DDIT3 is a potential driver of dyserythropoiesis in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isochaihulactone-induced DDIT3 causes ER stress-PERK independent apoptosis in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

DDIT3 Protein Structure and Domains

An In-depth Technical Guide to the Core of

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA-damage-inducible transcript 3 (DDIT3) protein, also known as C/EBP homologous protein (CHOP) or growth arrest and DNA damage-inducible protein 153 (GADD153). DDIT3 is a key transcription factor involved in the cellular response to stress, particularly endoplasmic reticulum (ER) stress, and plays a crucial role in apoptosis.[1][2] This document details its structure, functional domains, involvement in signaling pathways, and relevant experimental methodologies.

DDIT3 is a relatively small protein of 169 amino acids with a molecular mass of approximately 19.2 kDa.[3] It belongs to the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors.[1][2] The protein is characterized by two primary functional domains: an N-terminal transcriptional regulation domain and a C-terminal basic leucine zipper (bZIP) domain.[3]

Quantitative Data

The following table summarizes the key quantitative data related to the human DDIT3 protein.

| Feature | Value | Source |

| Full Name | DNA damage inducible transcript 3 | GeneCards |

| Aliases | CHOP, GADD153, CEBPZ | GeneCards[4] |

| Amino Acid Count | 169 | UniProt, GeneCards[4] |

| Molecular Mass | 19175 Da | GeneCards[4] |

| N-terminal Domain | Transcriptional Activation/Repression | ResearchGate[3] |

| C-terminal Domain | Basic Leucine Zipper (bZIP) | ResearchGate[3] |

| bZIP Domain Position | Amino acids 119-139 (Leucine Zipper) | UniProt |

N-Terminal Transcriptional Regulation Domain

The N-terminal region of DDIT3 functions as a transcriptional activation and repression domain.[3] This domain is intrinsically disordered and is crucial for the protein's ability to modulate the expression of its target genes. It is also involved in the regulation of DDIT3's own stability through ubiquitin-proteasomal degradation.[3]

C-Terminal Basic Leucine Zipper (bZIP) Domain

The C-terminal of DDIT3 contains a highly conserved bZIP domain, which is characteristic of the C/EBP family.[1] This domain consists of two distinct regions:

-

Basic Region: This region is responsible for binding to specific DNA sequences in the promoter regions of target genes.

-

Leucine Zipper: This region facilitates the dimerization of DDIT3 with other bZIP-containing proteins, including other members of the C/EBP family.[1] DDIT3 typically forms heterodimers and acts as a dominant-negative inhibitor of other C/EBPs by preventing their binding to DNA.[1][2]

Signaling Pathways

DDIT3 is a central player in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

The ATF4-DDIT3 Pathway in ER Stress-Induced Apoptosis

Under conditions of prolonged ER stress, the PERK branch of the UPR is activated, leading to the phosphorylation of eIF2α and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, in turn, translocates to the nucleus and induces the transcription of DDIT3. Elevated levels of DDIT3 then promote apoptosis by upregulating pro-apoptotic genes, such as TNFRSF10A (encoding DR4) and TNFRSF10B (encoding DR5), and downregulating anti-apoptotic genes.

ATF4-DDIT3 Signaling Pathway in ER Stress.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study DDIT3.

Co-Immunoprecipitation (Co-IP) to Identify DDIT3-Interacting Proteins

Co-IP is used to determine if two or more proteins interact in vivo. The general workflow involves using an antibody to pull down a specific protein (the "bait," e.g., DDIT3) from a cell lysate, and then using Western blotting to detect other proteins (the "prey") that are bound to it.

General Workflow for DDIT3 Co-Immunoprecipitation.

Detailed Methodology:

-

Cell Culture and Lysis: Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against DDIT3 overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against suspected interacting partners.

Chromatin Immunoprecipitation (ChIP) Sequencing to Identify DDIT3 Target Genes

ChIP-sequencing is a powerful technique to identify the genomic regions where a specific protein, such as a transcription factor like DDIT3, binds.

Detailed Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific to DDIT3.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment, which represent the binding sites of DDIT3.

Western Blotting to Detect DDIT3 Expression

Western blotting is a standard technique to detect and quantify the amount of a specific protein in a sample.

Detailed Methodology:

-

Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to DDIT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

An In-depth Technical Guide to the Cellular Localization of DDIT3 Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDIT3 (DNA Damage Inducible Transcript 3), also known as CHOP or GADD153, is a key transcription factor involved in the cellular response to stress. Its subcellular localization is a critical determinant of its function, shuttling between the cytoplasm and the nucleus to regulate distinct cellular processes. Under basal conditions, DDIT3 is predominantly found in the cytoplasm. However, upon exposure to various stressors, most notably endoplasmic reticulum (ER) stress, DDIT3 rapidly translocates to the nucleus. This nuclear accumulation is a hallmark of the unfolded protein response (UPR) and is integral to its role in mediating cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the cellular localization of DDIT3, including the molecular mechanisms governing its nucleocytoplasmic transport, quantitative data on its subcellular distribution, detailed experimental protocols for its study, and a discussion of the functional implications of its localization in different cellular compartments.

Principles of DDIT3 Cellular Localization

The subcellular distribution of DDIT3 is a tightly regulated process, primarily governed by cellular stress signals.

Basal State: In non-stressed cells, DDIT3 is maintained at low levels and is primarily localized in the cytoplasm.[1] This cytoplasmic retention is thought to prevent its activity as a nuclear transcription factor.

Stress-Induced Nuclear Translocation: A variety of cellular insults, including ER stress, DNA damage, hypoxia, and nutrient deprivation, lead to the upregulation and subsequent nuclear translocation of DDIT3.[2] ER stress is the most potent and well-characterized inducer of DDIT3 nuclear accumulation.[1] This translocation is a critical step in the activation of DDIT3-mediated downstream signaling pathways that can ultimately lead to apoptosis.

Functional Consequences of Differential Localization: The localization of DDIT3 dictates its functional output. Cytoplasmic DDIT3 has been implicated in the regulation of cell migration.[3][4] In contrast, nuclear DDIT3 acts as a transcription factor, forming heterodimers with other C/EBP family members to regulate the expression of genes involved in cell cycle control, apoptosis, and other stress responses.[3][4]

Quantitative Analysis of DDIT3 Subcellular Distribution

The dynamic redistribution of DDIT3 between the cytoplasm and nucleus has been quantified using various techniques, primarily cellular fractionation followed by Western blotting and fluorescence microscopy.

Table 1: Quantification of DDIT3 Subcellular Localization by Cellular Fractionation and Western Blotting

| Cell Line | Stress Inducer | Treatment Duration | Cytoplasmic DDIT3 (relative units) | Nuclear DDIT3 (relative units) | Reference |

| Human Fibroblasts (F470) | Tunicamycin (2 µg/mL) | 8 hours | Increased | Increased | [5] |

| Human Liposarcoma (GOT3) | Tunicamycin (2 µg/mL) | 8 hours | Increased | Increased | [5] |

| HT1080 | Etoposide (30 µM) | 8 hours | Increased | Not specified | [2] |

Note: The term "Increased" indicates a visible increase in band intensity on the Western blot as presented in the cited source. For precise quantification, densitometric analysis of the bands would be required.

Table 2: Quantification of DDIT3 Nuclear Translocation by Fluorescence Microscopy

| Cell Line | Stress Inducer | Treatment Duration | Nuclear/Cytoplasmic Fluorescence Ratio | Reference |

| HT1080-DDIT3morEGFP | Tamoxifen (100 nM) | 1 hour | Significant Increase | [5] |

| RPTEC/TERT1 | Deguelin (CI inhibitor) | Not specified | ~40% positive nuclei | [6] |

| RPTEC/TERT1 | Rotenone (CI inhibitor) | Not specified | ~60% positive nuclei | [6] |

| RPTEC/TERT1 | Tunicamycin | Not specified | ~80% positive nuclei | [6] |

Note: The data represents the percentage of cells showing nuclear DDIT3 staining or a qualitative increase in the nuclear-to-cytoplasmic fluorescence ratio.

Signaling Pathways Regulating DDIT3 Localization

The nuclear translocation of DDIT3 is a complex process orchestrated by specific signaling pathways, primarily the PERK branch of the unfolded protein response (UPR).

PERK-eIF2α-ATF4 Pathway

Under ER stress, the accumulation of unfolded proteins activates the PERK kinase. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 then translocates to the nucleus and acts as a transcription factor to upregulate the expression of DDIT3. The newly synthesized DDIT3 protein is then imported into the nucleus.

Experimental Protocols

Cellular Fractionation for Western Blot Analysis of DDIT3

This protocol allows for the separation of cytoplasmic and nuclear fractions to determine the subcellular distribution of DDIT3 by Western blotting.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic lysis buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, protease inhibitor cocktail)

-

Hypertonic nuclear extraction buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, protease inhibitor cocktail)

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 5 volumes of hypotonic lysis buffer.

-

Incubate on ice for 15 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with 1 mL of hypotonic lysis buffer and centrifuge again.

-

Resuspend the nuclear pellet in 2 volumes of hypertonic nuclear extraction buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

Determine the protein concentration of both fractions using a Bradford or BCA assay.

-

Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and Western blotting using a DDIT3-specific antibody. Use GAPDH as a cytoplasmic marker and Lamin A/C or Histone H3 as a nuclear marker to verify the purity of the fractions.

Immunofluorescence Staining of DDIT3

This protocol describes the visualization of DDIT3 subcellular localization in cultured cells using immunofluorescence microscopy.[7][8][9]

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

-

Primary antibody against DDIT3 (e.g., rabbit anti-DDIT3)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Wash cells grown on coverslips three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-DDIT3 antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Implications for Drug Development

The nucleocytoplasmic shuttling of DDIT3 represents a potential therapeutic target. Modulating the subcellular localization of DDIT3 could offer a strategy to either enhance its pro-apoptotic functions in cancer therapy or inhibit its detrimental effects in diseases associated with excessive ER stress, such as neurodegenerative disorders and metabolic diseases.

-

Promoting Nuclear Localization: In the context of cancer, small molecules that promote the nuclear accumulation of DDIT3 could potentiate the efficacy of chemotherapeutic agents that induce ER stress.

-

Inhibiting Nuclear Translocation: Conversely, in diseases where chronic ER stress and DDIT3-mediated apoptosis contribute to pathology, inhibitors of DDIT3 nuclear import could be protective.

Conclusion

The cellular localization of DDIT3 is a dynamic and tightly regulated process that is central to its function as a key mediator of the cellular stress response. While predominantly cytoplasmic in its basal state, DDIT3 rapidly accumulates in the nucleus upon stress, where it orchestrates a transcriptional program that can lead to cell cycle arrest and apoptosis. Understanding the molecular mechanisms that govern its subcellular distribution and the distinct roles it plays in different cellular compartments is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting DDIT3-mediated pathways. Further research focusing on the precise quantification of DDIT3 nucleocytoplasmic kinetics and the identification of novel regulators of its transport will provide deeper insights into its complex biology.

References

- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Distinct Cytoplasmic and Nuclear Functions of the Stress Induced Protein DDIT3/CHOP/GADD153 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct cytoplasmic and nuclear functions of the stress induced protein DDIT3/CHOP/GADD153 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct Cytoplasmic and Nuclear Functions of the Stress Induced Protein DDIT3/CHOP/GADD153 | PLOS One [journals.plos.org]

- 5. Distinct Cytoplasmic and Nuclear Functions of the Stress Induced Protein DDIT3/CHOP/GADD153 | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. health.uconn.edu [health.uconn.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. igb.illinois.edu [igb.illinois.edu]

The Discovery and History of GADD153/CHOP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also widely known as C/EBP Homologous Protein (CHOP) and DNA Damage-inducible Transcript 3 (DDIT3). GADD153 is a key transcription factor implicated in cellular stress responses, particularly the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress, and pathways activated by DNA damage. Its role in orchestrating apoptosis under conditions of severe or prolonged stress has positioned it as a critical molecule in a multitude of physiological and pathological processes, including cancer, neurodegenerative disorders, and metabolic diseases. This document details the seminal experiments that led to its discovery and characterization, outlines the signaling pathways governing its expression and function, presents quantitative data on its induction, and provides methodologies for its study.

Introduction: The Emergence of a Key Stress-Response Protein

The protein known by several names—GADD153, CHOP, and DDIT3—is a small nuclear protein that functions as a transcription factor.[1] It is a member of the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors.[2][3] Under normal physiological conditions, GADD153 expression is low.[4][5] However, its expression is robustly induced in response to a wide array of cellular stresses, including DNA damage, nutrient deprivation, hypoxia, and notably, perturbations in the endoplasmic reticulum (ER) that lead to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2][6][7][8]

GADD153 plays a pivotal role in determining cell fate in response to stress. While initially identified for its association with growth arrest, it is now well-established as a key mediator of apoptosis.[4][9] This pro-apoptotic function is critical for eliminating damaged cells that pose a threat to the organism. Its significance is underscored by its involvement in numerous diseases, making it a focal point for therapeutic development.[2][10]

Alternative Names:

-

GADD153: Growth Arrest and DNA Damage-inducible gene 153.[10]

-

CHOP: C/EBP Homologous Protein.[6][10] It is also referred to as CHOP-10.[8]

The Discovery and Historical Context

GADD153 was independently discovered and characterized by different research groups, leading to its different names.

-

As GADD153 , it was first identified as a gene whose expression was induced by growth arrest and DNA-damaging agents, such as UV irradiation.[5][8][11]

-

As CHOP , it was cloned from a murine source by screening for proteins that interact with C/EBP-like transcription factors.[8] This work established it as a member of the C/EBP family of basic leucine zipper (bZIP) transcription factors.[8]

Subsequent research revealed that these were the same protein and that its induction was a common feature of various cellular stress responses.[8] A significant breakthrough was the discovery that GADD153 is strongly induced by agents that disrupt ER function, establishing it as a key component of the ER stress response.[6][12] This finding linked GADD153 to the unfolded protein response (UPR), a set of signaling pathways activated by the accumulation of unfolded proteins in the ER.[2][13] While initially thought to be primarily responsive to DNA damage, studies have shown that GADD153 is more robustly activated by ER stress.[12]

Molecular Function and Regulation

GADD153 is a bZIP transcription factor that forms heterodimers with other C/EBP family members.[3][7][14] These heterodimers can act as dominant-negative inhibitors of other C/EBP proteins by preventing their binding to consensus DNA sequences.[3][15][16] However, GADD153-containing heterodimers can also bind to novel DNA elements to activate the transcription of specific target genes.[15][16] The protein has distinct cytoplasmic and nuclear functions, with nuclear localization being critical for its role in cell cycle arrest.[7][17]

The regulation of GADD153 expression is complex and occurs at both the transcriptional and post-transcriptional levels.[7][11] Its promoter contains binding sites for several transcription factors, including ATF4, which is a key mediator of the PERK branch of the UPR.

Signaling Pathways Involving GADD153/CHOP

GADD153 is a central node in cellular stress signaling, particularly in the context of ER stress-induced apoptosis.

The Unfolded Protein Response (UPR) and GADD153 Induction

The UPR is initiated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6. Under prolonged or severe ER stress, these pathways converge to upregulate GADD153 expression, which in turn promotes apoptosis.

Caption: UPR pathways leading to GADD153 induction and apoptosis.

GADD153-Mediated Apoptosis

GADD153 promotes apoptosis through multiple mechanisms, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins.[5][6][13] This shifts the balance of Bcl-2 family proteins to favor mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to caspase activation and cell death.[3]

Caption: GADD153-mediated apoptotic signaling pathway.

Quantitative Data on GADD153 Induction

The induction of GADD153 expression is a hallmark of the cellular response to stress. The magnitude and duration of its induction can vary depending on the cell type, the nature of the stressor, and the dose.

| Cell Line | Stress Inducer | Dose | Time Point | Fold Induction of GADD153 mRNA | Reference |

| Human 2008 Ovarian Carcinoma | Cisplatin | Varies | 24 hours | Dose-dependent increase | [18][19] |

| Rauscher Murine Erythroleukemia | Erythropoietin (Epo) | N/A | 24-48 hours | 10- to 20-fold | [20] |

| Rat Neonatal Cardiomyocytes | Cyclic Stretch | 20% elongation | 14 hours | Significant increase | [21] |

| HeLa Cells | Tunicamycin | 1 µg/ml | 24 hours | Substantial increase | [13] |

| Rat1 Fibroblasts | Thapsigargin | 1 µM | 24 hours | Significant induction | [13] |

Experimental Protocols for the Study of GADD153

Induction of GADD153 Expression in Cell Culture

A common method to study GADD153 is to induce its expression in cultured cells using known ER stress-inducing agents.

Materials:

-

Cell culture medium appropriate for the cell line of choice

-

Tunicamycin (stock solution in DMSO)

-

Thapsigargin (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer for RNA or protein extraction

Procedure:

-

Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Prepare working concentrations of tunicamycin (e.g., 1-5 µg/ml) or thapsigargin (e.g., 0.5-2 µM) in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the ER stress inducer to the cells.

-

Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).

-

Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR or protein extraction for Western blotting).

Caption: Experimental workflow for inducing GADD153 expression.

Detection of GADD153 Protein by Western Blotting

Western blotting is a standard technique to detect and quantify GADD153 protein levels.

Materials:

-

Cell lysates prepared in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GADD153/CHOP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against GADD153 (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[22]

-

Wash the membrane several times with wash buffer (e.g., TBST).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The calculated molecular weight of GADD153 is approximately 19 kDa, but it migrates at around 29-30 kDa on SDS-PAGE.[22][23]

Conclusion

GADD153/CHOP has emerged from its initial discovery as a DNA damage-inducible gene to a central regulator of the cellular stress response, particularly in the context of ER stress. Its intricate regulation and multifaceted role in apoptosis have made it a subject of intense research. A thorough understanding of its discovery, history, and the signaling pathways it governs is essential for researchers and drug development professionals aiming to modulate stress-response pathways in various diseases. The experimental protocols outlined in this guide provide a foundation for the further investigation of this critical protein.

References

- 1. Identification of novel stress-induced genes downstream of chop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA damage-inducible transcript 3 - Wikipedia [en.wikipedia.org]

- 4. Role of GADD153 (growth arrest- and DNA damage-inducible gene 153) in vascular smooth muscle cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Gadd153 sensitizes cells to endoplasmic reticulum stress by down-regulating Bcl2 and perturbing the cellular redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Cytoplasmic and Nuclear Functions of the Stress Induced Protein DDIT3/CHOP/GADD153 | PLOS One [journals.plos.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Roles of CHOP/GADD153 in endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pathway regulating GADD153 induction in response to DNA damage is independent of protein kinase C and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signals from the stressed endoplasmic reticulum induce C/EBP-homologous protein (CHOP/GADD153) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gadd153 Sensitizes Cells to Endoplasmic Reticulum Stress by Down-Regulating Bcl2 and Perturbing the Cellular Redox State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GADD153/CHOP, a DNA damage-inducible protein, reduced CAAT/enhancer binding protein activities and increased apoptosis in 32D c13 myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stress-induced binding of the transcriptional factor CHOP to a novel DNA control element - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Distinct cytoplasmic and nuclear functions of the stress induced protein DDIT3/CHOP/GADD153 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of the growth arrest and DNA damage-inducible gene GADD153 by cisplatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of the growth arrest and DNA damage-inducible gene GADD153 by cisplatin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulated expression and functional role of the transcription factor CHOP (GADD153) in erythroid growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of GADD153 induced by mechanical stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CHOP; GADD153 antibody (60304-1-Ig) | Proteintech [ptglab.com]

- 23. CHOP/GADD153 antibody (66741-1-Ig) | Proteintech [ptglab.com]

role of CHOP in endoplasmic reticulum stress

An In-depth Technical Guide on the Core Role of CHOP in Endoplasmic Reticulum Stress

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of secretory and transmembrane proteins.[1][2] Perturbations to this delicate environment, such as glucose deprivation, hypoxia, calcium imbalance, or viral infections, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][2] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3][4] The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the ER's protein folding capacity, and degrading misfolded proteins.[3] However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program.[3][5] A key mediator of this switch is the transcription factor C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3) or growth arrest and DNA damage-inducible protein 153 (GADD153).[2] CHOP is minimally expressed under normal conditions but is strongly induced upon ER stress and plays a pivotal role in executing the apoptotic response.[3][6]

This guide provides a comprehensive overview of the molecular mechanisms governing CHOP's function in ER stress, its signaling pathways, its role in disease, and its potential as a therapeutic target.

The Unfolded Protein Response (UPR) and Induction of CHOP

The UPR is initiated by three ER-resident transmembrane sensors: PKR-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).[2][7] In an unstressed state, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[2][7] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades that ultimately converge on the induction of CHOP.[2]

The PERK-eIF2α-ATF4 Pathway

The PERK pathway is considered the dominant route for CHOP induction.[3]

-

Activation: Upon BiP dissociation, PERK dimerizes and autophosphorylates, activating its kinase domain.[5]

-

eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[5][8] This leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[5]

-

ATF4 Translation: Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4) mRNA.[5][9]

-

CHOP Transcription: ATF4 is a key transcription factor that translocates to the nucleus and binds to specific elements in the CHOP promoter, such as amino acid response elements (AARE), strongly inducing CHOP expression.[6][9] Cells deficient in PERK or ATF4 fail to induce CHOP during ER stress.[1]

The IRE1-XBP1 Pathway

The IRE1 pathway also contributes to CHOP induction.

-

Activation: ER stress causes IRE1 to dimerize and autophosphorylate, activating its endoribonuclease (RNase) domain.[10]

-

XBP1 Splicing: The activated IRE1 RNase excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[2][10]

-

CHOP Transcription: This unconventional splicing event results in a translational frameshift, producing a potent transcription factor, spliced XBP1 (XBP1s).[1] XBP1s translocates to the nucleus and activates the transcription of various UPR genes, including CHOP, by binding to ER stress response elements (ERSE) in their promoters.[1][6][11]

The ATF6 Pathway

ATF6 provides a third mechanism for CHOP induction.

-

Activation: Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus.[11]

-

Proteolytic Cleavage: In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6f).[11]

-

CHOP Transcription: This active fragment, ATF6f, moves to the nucleus where it functions as a transcription factor, upregulating UPR target genes, including CHOP, by binding to ERSE sites.[1][7][11] ATF6 can also regulate XBP1, indirectly influencing CHOP activation.[9][12]

The coordinated action of these three UPR branches ensures a robust induction of CHOP expression under conditions of prolonged ER stress.

Caption: The three branches of the UPR pathway converge to induce CHOP expression.

Pro-Apoptotic Mechanisms of CHOP

Once induced, CHOP functions as a transcription factor that shifts the cellular balance from pro-survival to pro-apoptotic by modulating the expression of key genes involved in cell death.[5]

Regulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[2][13][14] They are divided into anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., BAX, BAK, and the BH3-only proteins like BIM, PUMA, NOXA).[14][15][16] CHOP tips this balance towards apoptosis through several mechanisms:

-

Downregulation of Anti-Apoptotic Proteins: CHOP transcriptionally represses the expression of the anti-apoptotic protein Bcl-2, thereby lowering the threshold for apoptosis.[2][5][17]

-

Upregulation of Pro-Apoptotic Proteins: CHOP induces the expression of pro-apoptotic BH3-only proteins, such as BIM and PUMA.[3][5][6] These proteins act by neutralizing anti-apoptotic Bcl-2 members or by directly activating the pro-apoptotic effectors BAX and BAK.[14]

Induction of the Death Receptor Pathway

CHOP can also promote apoptosis via the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5), a member of the TNF receptor family.[1][3][11] Increased DR5 on the cell surface sensitizes cells to apoptosis induced by its ligand, TRAIL.[1]

Promotion of Oxidative Stress and Calcium Dysregulation

CHOP exacerbates ER stress and promotes apoptosis by contributing to a pro-oxidant environment and disrupting calcium homeostasis.

-

ERO1α Induction: CHOP transcriptionally induces ER oxidoreductin 1 alpha (ERO1α).[3][6] ERO1α is an enzyme that facilitates disulfide bond formation, a process that generates reactive oxygen species (ROS) as a byproduct.[3][6] This increased ROS production contributes to cellular damage and apoptosis.[3]

-

Calcium Release: The CHOP-induced ERO1α can activate the inositol 1,4,5-trisphosphate receptor (IP3R), an ER calcium release channel.[3][12] This leads to the release of Ca2+ from the ER into the cytoplasm, which can trigger apoptosis by activating calcium/calmodulin-dependent protein kinase II (CaMKII) and promoting mitochondrial calcium overload.[3][12]

Restoration of Protein Synthesis via GADD34

In a detrimental feedback loop, CHOP induces the expression of Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][12] GADD34 forms a complex with protein phosphatase 1 (PP1), which dephosphorylates eIF2α.[1][12] While this restores global protein synthesis, it can be fatal under prolonged ER stress, as it allows for the continued synthesis of proteins that misfold, thereby increasing the ER stress load and pushing the cell towards apoptosis.[1][12]

Caption: Downstream effector pathways activated by CHOP to promote apoptosis.

Quantitative Data on CHOP in ER Stress

The induction of CHOP is a hallmark of ER stress, and its levels are often quantified to assess the severity and duration of the stress response.

| Cell Type/Model | ER Stress Inducer | Treatment | CHOP mRNA Induction (Fold Change) | CHOP Protein Induction (Fold Change) | Apoptosis Rate | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Tunicamycin (2 µg/mL) | 16 hours | ~15-fold | Significant Increase | ~40% in WT vs. <10% in CHOP-/- | [18] |

| Human Carcinoma Cells | Tunicamycin (5 µg/mL) | 4 hours | Not specified | Significant Increase | Not specified | [19] |

| SH-SY5Y Neuroblastoma | Tunicamycin (1 µM) | 8-48 hours | Not specified | Increased levels observed | Not specified | [19] |

| INS-1E Rat Insulinoma | Palmitate (0.25-5 mM) | >4 hours | Upregulated | Upregulated | Increased | [10] |

| HUVEC | Homocysteine (1-5 mM) | 4-8 hours | Upregulated | Not specified | Not specified | [10] |

| Mouse Islets | Tunicamycin (5 µg/mL) | 6 hours | Upregulated | Not specified | Not specified | [20] |

Note: The quantitative values are approximate and compiled from various studies to illustrate the magnitude of CHOP induction. Exact values can vary significantly based on cell type, experimental conditions, and measurement techniques.

Role in Disease and Drug Development

CHOP-mediated apoptosis is implicated in a wide range of human diseases characterized by chronic ER stress.[2][21] This makes CHOP a compelling target for therapeutic intervention.

-

Neurodegenerative Diseases: Conditions like Parkinson's, Alzheimer's, and Huntington's disease involve protein misfolding and aggregation, leading to chronic ER stress and neuronal cell death where CHOP is a key player.[2][21][22] Inhibiting CHOP could be a neuroprotective strategy.[22]

-

Metabolic Diseases: In type 2 diabetes, chronic hyperglycemia and hyperlipidemia cause ER stress in pancreatic β-cells, leading to CHOP-mediated apoptosis and a decline in insulin production.[2][21][22] CHOP inhibitors might preserve β-cell function.[22]

-

Ischemic Diseases: Conditions such as stroke and myocardial infarction involve hypoxia and nutrient deprivation, which trigger ER stress and CHOP-dependent cell death in the affected tissues.[2][21]

-

Cancer: The role of CHOP in cancer is complex. In some contexts, cancer cells hijack the UPR to adapt and survive the stressful tumor microenvironment. However, inducing excessive ER stress to activate CHOP-mediated apoptosis is a promising anti-cancer strategy.[22] CHOP activators are being explored to selectively kill cancer cells.[22]

The development of CHOP modulators, both inhibitors and activators, is an active area of research aimed at controlling cell fate in these and other diseases.[22]

Experimental Protocols

Accurate assessment of CHOP's role in ER stress relies on standardized experimental procedures.

ER Stress Induction in Cell Culture

Several chemical inducers are commonly used to activate the UPR in vitro.[10] The optimal concentration and duration should be determined empirically for each cell line.[10]

-

Tunicamycin: Inhibits N-linked glycosylation, causing accumulation of unfolded glycoproteins.[10][19]

-

Thapsigargin: A specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which depletes ER calcium stores and impairs the function of calcium-dependent chaperones.[10]

-

Dithiothreitol (DTT): A strong reducing agent that disrupts disulfide bond formation.[10]

-

Typical Concentration: 1-2 mM

-

Typical Duration: 1-4 hours

-

Caption: A typical workflow for studying ER stress-induced CHOP expression and apoptosis.

Quantification of CHOP mRNA by qRT-PCR

-

RNA Isolation: Isolate total RNA from control and ER stress-treated cells using a commercial kit (e.g., RNeasy Mini Kit).

-

Reverse Transcription: Synthesize cDNA from 100-1000 ng of total RNA using a reverse transcription kit.[19]

-

Real-Time PCR: Perform qRT-PCR using a PCR system (e.g., StepOnePlus) with a SYBR Green or TaqMan-based assay.[19][23]

-

Primers: Use validated primers for CHOP (DDIT3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative fold change in CHOP expression using the ΔΔCt method.

Detection of CHOP Protein by Western Blot

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a specific primary antibody against CHOP (and other targets like p-eIF2α, ATF4, β-actin).[23]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

Measurement of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Culture cells on coverslips or in plates. After treatment, fix cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize cells with a solution of 0.1% Triton X-100 in sodium citrate.

-

Labeling: Incubate cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in the dark.

-

Staining (Optional): Counterstain nuclei with DAPI or Hoechst.

-

Analysis: Visualize apoptotic cells (fluorescently labeled) using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.

Conclusion

CHOP stands at a critical crossroads between cell survival and death in the context of ER stress. While its induction is a clear marker of a stressed ER, its function as a potent pro-apoptotic transcription factor makes it a central executioner of cell death when homeostasis cannot be restored. Through its complex regulation of the Bcl-2 family, death receptors, and cellular redox state, CHOP ensures the elimination of cells that are damaged beyond repair. Understanding the intricate signaling pathways that govern CHOP's induction and function is paramount for developing novel therapeutic strategies for a host of diseases underpinned by chronic ER stress. The continued development of specific CHOP modulators holds significant promise for precisely controlling cell fate and treating these debilitating conditions.

References

- 1. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. CHOP is a multifunctional transcription factor in the ER stress response | Scilit [scilit.com]

- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and role of the ER stress transcription factor CHOP in alveolar epithelial type-II cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATF6 Is a Critical Determinant of CHOP Dynamics during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Induction of ER stress. [bio-protocol.org]

- 21. New insights into the roles of CHOP-induced apoptosis in ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What are CHOP modulators and how do they work? [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

The Central Role of DDIT3 in Cellular Stress Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP Homologous Protein (CHOP) or Growth Arrest and DNA Damage-inducible protein 153 (GADD153), is a key transcription factor implicated in cellular stress responses.[1][2] Under basal conditions, DDIT3 expression is low; however, its transcription and translation are robustly induced by various stressors, including endoplasmic reticulum (ER) stress, DNA damage, hypoxia, and nutrient deprivation.[3] Functioning as a critical node in stress-induced signaling, DDIT3 plays a pivotal role in determining cell fate, often tipping the balance towards apoptosis under conditions of prolonged or unresolved stress.[1][4] Its dysregulation is implicated in a range of pathologies, from metabolic diseases to cancer, making it a compelling target for therapeutic intervention.[1][5]

This technical guide provides a comprehensive overview of the DDIT3 signaling pathway, its molecular interactions, and its downstream effects. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the experimental methodologies used to investigate this crucial cellular pathway.

The DDIT3 Signaling Cascade: A Hub for Stress Integration

DDIT3 is a member of the CCAAT/enhancer-binding protein (C/EBP) family of basic leucine zipper (bZIP) transcription factors.[3] It can act as both a transcriptional activator and a dominant-negative inhibitor of other C/EBP family members by forming heterodimers, thereby preventing their binding to DNA.[1][6]

Upstream Regulation of DDIT3

The primary and most extensively studied pathway leading to DDIT3 induction is the unfolded protein response (UPR), a cellular mechanism activated by ER stress.[4] The UPR is mediated by three main sensor proteins in the ER membrane: PERK, IRE1α, and ATF6. The PERK branch is the principal route to DDIT3 activation.

The PERK-eIF2α-ATF4 Axis:

-

PERK Activation: Accumulation of unfolded proteins in the ER lumen leads to the activation of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).

-

eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).

-

ATF4 Translation: Phosphorylation of eIF2α leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[7]

-

DDIT3 Transcription: ATF4, a bZIP transcription factor, translocates to the nucleus and binds to specific elements in the promoter of the DDIT3 gene, driving its transcription.[8][9] ATF2 can also cooperate with ATF4 to fully activate DDIT3 transcription.[8][9]

// Nodes ER_Stress [label="ER Stress\n(Unfolded Proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; PERK [label="PERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_eIF2a [label="p-eIF2α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATF4 [label="ATF4", fillcolor="#FBBC05", fontcolor="#202124"]; DDIT3_Gene [label="DDIT3 Gene", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; DDIT3_Protein [label="DDIT3 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ER_Stress -> PERK [label="Activates"]; PERK -> p_eIF2a [label="Phosphorylates"]; p_eIF2a -> ATF4 [label="Promotes Translation"]; ATF4 -> DDIT3_Gene [label="Induces Transcription"]; DDIT3_Gene -> DDIT3_Protein [label="Translation"]; } END_DOT Caption: Upstream regulation of DDIT3 via the PERK-eIF2α-ATF4 pathway during ER stress.

Downstream Targets and Cellular Functions of DDIT3

Once expressed, DDIT3 translocates to the nucleus and modulates the transcription of a wide array of target genes, orchestrating a cellular program that can lead to apoptosis, cell cycle arrest, and other stress-induced responses.[4][10]

Pro-Apoptotic Signaling:

DDIT3 promotes apoptosis through multiple mechanisms:

-

Regulation of BCL2 Family Proteins: DDIT3 can downregulate the expression of anti-apoptotic BCL2 and upregulate pro-apoptotic members of the BCL2 family, such as BIM (BCL2L11) and PUMA (BBC3).[2][4] This shifts the balance towards mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Induction of Death Receptors: DDIT3 can upregulate the expression of Death Receptor 5 (DR5 or TNFRSF10B), sensitizing cells to TRAIL-mediated apoptosis.[4][9]

-

ER-Associated Degradation (ERAD) and Oxidative Stress: DDIT3 can induce the expression of genes involved in protein folding and ERAD, such as ERO1α.[4] While initially aimed at resolving ER stress, persistent ERO1α activity can lead to hyperoxidation of the ER and contribute to apoptosis.

-

Calcium Homeostasis: DDIT3 can disrupt ER calcium homeostasis, leading to increased cytosolic calcium levels, which can trigger apoptosis.[1]

Other Cellular Roles:

-

Cell Cycle Arrest: DDIT3 can induce cell cycle arrest, providing time for the cell to repair damage or commit to apoptosis if the stress is insurmountable.[3]

-

Inflammation: DDIT3 is involved in the inflammatory response through the induction of cytokines such as IL-6 and IL-8.[4][11]

-

Cancer: The role of DDIT3 in cancer is complex and context-dependent. While it can act as a tumor suppressor by promoting apoptosis in some contexts, it has also been implicated in promoting tumor growth and is associated with poor prognosis in certain cancers like glioma and pancreatic cancer.[12][13] In myxoid liposarcomas, a characteristic chromosomal translocation results in a FUS-DDIT3 fusion oncoprotein.[6][14]

// Nodes DDIT3 [label="DDIT3", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; BCL2 [label="BCL2 (Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; BIM_PUMA [label="BIM, PUMA\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DR5 [label="DR5 (TNFRSF10B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GADD34 [label="GADD34", fillcolor="#FBBC05", fontcolor="#202124"]; TRIB3 [label="TRIB3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DDIT3 -> BCL2 [label="Represses", color="#EA4335"]; DDIT3 -> BIM_PUMA [label="Induces", color="#34A853"]; DDIT3 -> DR5 [label="Induces", color="#34A853"]; DDIT3 -> GADD34 [label="Induces", color="#34A853"]; DDIT3 -> TRIB3 [label="Induces", color="#34A853"]; BIM_PUMA -> Apoptosis; DR5 -> Apoptosis; DDIT3 -> CellCycleArrest; } END_DOT Caption: Key downstream targets and cellular outcomes of DDIT3 signaling.

Quantitative Data on DDIT3 Interactions and Target Gene Expression

The following tables summarize quantitative data from various studies investigating DDIT3-mediated gene regulation. It is important to note that fold changes can vary significantly depending on the cell type, the nature and duration of the stress stimulus, and the experimental methodology.

Table 1: Fold Change of DDIT3 Target Genes in Response to FUS-DDIT3 Expression or JAK1/2 Inhibition

| Gene | Regulation by FUS-DDIT3 | Regulation by Ruxolitinib (JAK1/2 inhibitor) |

| IL6R | Upregulated | Downregulated |

| PIAS4 | Upregulated | - |

| LIFR | - | Downregulated |

| TYK2 | - | Downregulated |

| STAT2 | - | Downregulated |

| JAK2 | - | Upregulated |

| SOCS2 | - | Upregulated |

| Data extracted from a study on myxoid liposarcoma, where genes with a fold change ≥ 2 and an adjusted p-value ≤ 0.05 were considered significant.[15] |

Table 2: Genes Regulated by Cytoplasmic and Nuclear DDIT3

| Cellular Localization | Number of Regulated Genes | Fold Change Cutoff | Key Affected Processes |

| Cytoplasmic | 94 | ≥ 1.5 | Cell Migration |

| Nuclear | 81 | ≥ 1.5 | Cell Cycle Control |

| Data from a study using a tamoxifen-inducible DDIT3 expression system.[3] |

Experimental Protocols for Studying the DDIT3 Signaling Pathway

Detailed and robust experimental protocols are crucial for accurately investigating the DDIT3 signaling pathway. Below are methodologies for key experiments.

Western Blotting for DDIT3 and Related Proteins

Objective: To detect and quantify the expression levels of DDIT3 and other proteins in the signaling cascade (e.g., p-eIF2α, ATF4, cleaved caspases).

Methodology:

-

Cell Lysis:

-

Treat cells with the desired stress-inducing agent (e.g., tunicamycin or thapsigargin for ER stress).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for DDIT3 (or other target proteins) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.

-

Normalize the band intensities to a loading control like β-actin or GAPDH.

-

Co-Immunoprecipitation (Co-IP) for DDIT3 Interactions

Objective: To identify and confirm protein-protein interactions with DDIT3 (e.g., with ATF4 or C/EBP family members).

Methodology:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., NP-40 buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with a primary antibody against DDIT3 or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

-

// Nodes CellLysate [label="Cell Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclear [label="Pre-clear with Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; IP_Ab [label="Incubate with\nDDIT3 Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capture [label="Capture with Protein A/G Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Beads", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elute Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; WB [label="Western Blot for\nInteracting Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellLysate -> Preclear; Preclear -> IP_Ab; IP_Ab -> Capture; Capture -> Wash; Wash -> Elute; Elute -> WB; } END_DOT Caption: Workflow for Co-Immunoprecipitation to identify DDIT3-interacting proteins.

Chromatin Immunoprecipitation (ChIP) for DDIT3 Target Genes

Objective: To determine if DDIT3 directly binds to the promoter regions of its putative target genes.

Methodology:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against DDIT3 or a control IgG overnight.

-

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

-

DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes.

-

Alternatively, perform ChIP-sequencing (ChIP-seq) for a genome-wide analysis of DDIT3 binding sites.

-

Luciferase Reporter Assay for DDIT3 Promoter Activity

Objective: To measure the transcriptional activity of the DDIT3 promoter in response to various stimuli.

Methodology:

-

Plasmid Construction:

-

Clone the promoter region of the DDIT3 gene upstream of a luciferase reporter gene in a suitable expression vector.

-

-

Transfection:

-

Co-transfect the DDIT3 promoter-luciferase construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into cells.

-

-

Cell Treatment:

-

Treat the transfected cells with the desired stimuli (e.g., ER stress inducers, siRNAs against upstream regulators).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the fire-fly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the relative luciferase activity between different treatment groups.

-

Conclusion

DDIT3 stands as a central integrator of cellular stress signals, with its expression and activity tightly regulated by a complex network of upstream and downstream factors. Its multifaceted role in apoptosis, cell cycle control, and inflammation underscores its importance in both normal physiology and a variety of disease states. A thorough understanding of the DDIT3 signaling pathway, facilitated by the robust experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting stress-related pathologies. The quantitative data and detailed protocols provided herein offer a valuable resource for researchers dedicated to unraveling the complexities of DDIT3-mediated cellular responses.

References

- 1. Identification of inhibitors regulating cell proliferation and FUS-DDIT3 expression in myxoid liposarcoma using combined DNA, mRNA, and protein analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATF4 - DDIT3 Interaction Summary | BioGRID [thebiogrid.org]

- 3. Distinct Cytoplasmic and Nuclear Functions of the Stress Induced Protein DDIT3/CHOP/GADD153 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene - DDIT3 [maayanlab.cloud]

- 5. origene.com [origene.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epigenome-noe.net [epigenome-noe.net]

- 9. Reactome | ATF4 and phospho-ATF2 bind the DDIT3 promoter [reactome.org]

- 10. DDIT3/CHOP and the sarcoma fusion oncoprotein FUS-DDIT3/TLS-CHOP bind cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Integrative analysis defines DDIT3 amplification as a correlative and essential factor for glioma malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FUS-DDIT3 Fusion Oncoprotein Expression Affects JAK-STAT Signaling in Myxoid Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Transcriptional Control of DDIT3: A Technical Guide for Researchers